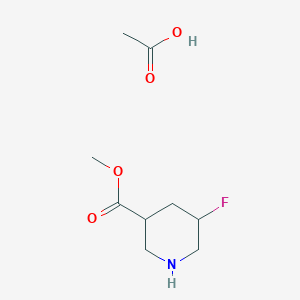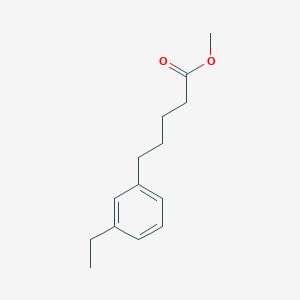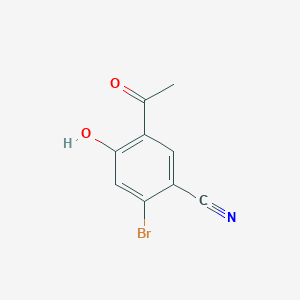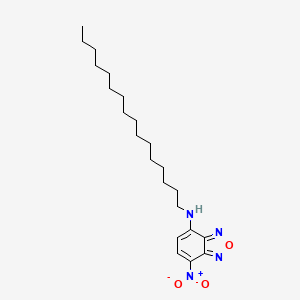
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol . This compound is characterized by the presence of a chloro and fluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is a colorless oil that is soluble in organic solvents.
Métodos De Preparación
The synthesis of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where chloroacetone reacts with a substituted benzene in the presence of an aluminum chloride catalyst . This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial production methods may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is advantageous for large-scale production due to its efficiency and scalability.
Análisis De Reacciones Químicas
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of chloro and fluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one: This compound has an additional chlorine atom, which may alter its reactivity and applications.
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one: This compound differs in the position of the ketone group, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10ClFO |
|---|---|
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
1-[2-chloro-6-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)5-9-8(6-12)3-2-4-10(9)11/h2-4H,5-6H2,1H3 |
Clave InChI |
SIWSKZWKOOBUSM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC=C1Cl)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


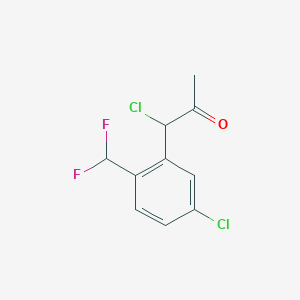
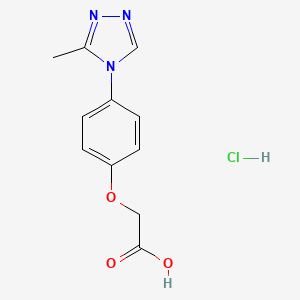
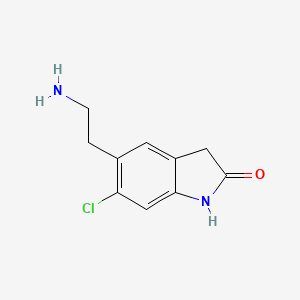
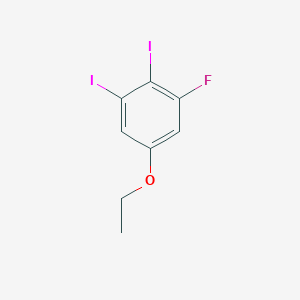


![Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14057925.png)
![[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile](/img/structure/B14057949.png)
